H-D-Phe-Pip-Arg-pNA dihydrochloride
CAS No.:
Cat. No.: VC16020423
Molecular Formula: C27H38Cl2N8O5
Molecular Weight: 625.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H38Cl2N8O5 |
|---|---|
| Molecular Weight | 625.5 g/mol |
| IUPAC Name | (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C27H36N8O5.2ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;;/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);2*1H/t21-,22+,23+;;/m1../s1 |
| Standard InChI Key | NSXSTEARZJTALV-ROJHRYAJSA-N |
| Isomeric SMILES | C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N.Cl.Cl |
| Canonical SMILES | C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
H-D-Phe-Pip-Arg-pNA dihydrochloride (CAS 160192-34-7) is a tripeptide derivative with the molecular formula C₂₇H₃₇Cl₂N₈O₅ and a molecular weight of 589.09 g/mol . The IUPAC name delineates its stereochemistry:
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide dihydrochloride . The SMILES string (O=C([C@H](N)CC1=CC=CC=C1)N2[C@H](C(N[C@@H](CCCNC(N)=N)C(NC3=CC=C([N+]([O-])=O)C=C3)=O)=O)CCCC2.[H]Cl) highlights critical structural motifs:
-
A D-phenylalanine residue linked to a piperidine-2-carboxylic acid (Pip) moiety.
-
An arginine group conjugated to p-nitroaniline (pNA), the chromogenic reporter .
Table 1: Key Identifiers and Synonyms
| Property | Value |
|---|---|
| CAS Number | 160192-34-7 |
| Molecular Formula | C₂₇H₃₇Cl₂N₈O₅ |
| Molecular Weight | 589.09 g/mol |
| Synonyms | S-2238 hydrochloride, H-D-Phe-Pip-Arg-pNA·2HCl |
| Storage Conditions | -20°C (freezer) |
Synthesis and Stereochemical Considerations
The compound is synthesized via solid-phase peptide synthesis (SPPS), incorporating D-configuration phenylalanine to resist enzymatic degradation and enhance thrombin specificity . The piperidine ring (Pip) replaces proline in analogous substrates, optimizing binding to thrombin’s active site . The pNA group, attached to the C-terminal arginine, remains non-fluorescent until cleaved by thrombin, releasing a yellow chromophore detectable at 405 nm .
Mechanism of Action in Thrombin Assays
Thrombin hydrolyzes the amide bond between arginine and pNA, yielding a quantifiable colorimetric signal proportional to enzyme activity . The reaction proceeds as:
Key Features:
-
Specificity: Minimal cross-reactivity with factor Xa or trypsin-like enzymes .
-
Sensitivity: Linear response within thrombin concentrations of 0.1–10 nM .
Applications in Coagulation Diagnostics
Antithrombin-III (AT-III) Assays
AT-III inhibits thrombin in a heparin-dependent manner. S-2238-based assays measure residual thrombin activity post-heparin incubation, quantifying AT-III levels with ≤5% inter-assay variability . This method surpasses immunoelectrophoresis in speed and precision, aiding in diagnosing hereditary AT-III deficiencies .
Thrombin Generation Kinetics
Modified kinetic assays (e.g., Zrari et al., 2021) utilize S-2238 to monitor thrombin generation in platelet-rich plasma (PRP) or platelet-poor plasma (PPP) . Parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP) are derived to assess hypercoagulable states or anticoagulant efficacy .
Table 2: Optimized Assay Conditions (Zrari et al., 2021)
| Parameter | Optimal Value |
|---|---|
| Substrate (S2238) | 0.5 mM |
| CaCl₂ | 16.7 mM |
| Tissue Factor | 1 pM |
| Assay Duration | 60 minutes |
| Detection Wavelength | 405 nm |
Physicochemical Properties and Stability
-
Storage: Stable for ≥2 years at -20°C; avoid freeze-thaw cycles .
-
Purity: >98% by HPLC, with principal impurities being des-pNA and oxidized arginine derivatives .
Recent Methodological Advancements
Zrari’s 2021 optimization reduced assay time from 120 to 60 minutes by adjusting CaCl₂ and tissue factor concentrations, enhancing suitability for high-throughput clinical labs . Integration with automated analyzers (e.g., Stago STA-R Evolution) has improved reproducibility, with CVs <3% for ETP measurements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume